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molecular formula C4H3BrINS B8533687 2-Bromo-4-(iodomethyl)thiazole

2-Bromo-4-(iodomethyl)thiazole

Cat. No. B8533687
M. Wt: 303.95 g/mol
InChI Key: VIDNMQDCMMZWFC-UHFFFAOYSA-N
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Patent
US08541445B2

Procedure details

A solution of 2-bromo-4-(iodomethyl)thiazole (2.11 g, 6.942 mmol) in DMSO (15 mL) under nitrogen was treated with sodium cyanide (345.0 mg, 7.039 mmol) and allowed to stir for 40 minutes. The reaction was diluted with diethyl ether/water and the layers separated, the aqueous was extracted further with ether (2×) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated. The resultant residue was purified by column chromatography (3:1 Petroleum ether/EtOAc) to afford the product as a white solid (1.20 g, 86% Yield). 1H NMR (CDCl3, 400 MHz) δ 3.91 (2H, s), 7.31 (1H, s); MS (ES+) 204.95
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
diethyl ether water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]I)[N:6]=1.[C-:9]#[N:10].[Na+]>CS(C)=O.C(OCC)C.O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:9]#[N:10])[N:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
BrC=1SC=C(N1)CI
Name
Quantity
345 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
diethyl ether water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted further with ether (2×)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (3:1 Petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1SC=C(N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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